Mdm2-IN-21 -

Mdm2-IN-21

Catalog Number: EVT-8633374
CAS Number:
Molecular Formula: C34H40Cl2N4O2
Molecular Weight: 607.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MDM2-IN-21 is classified as an MDM2 inhibitor and is primarily used in cancer research. It was identified through a series of structure-based drug design efforts aimed at discovering novel compounds that can effectively disrupt the MDM2-p53 interaction, thus restoring p53 function in cancer cells. The compound is typically synthesized for laboratory use and is not intended for clinical application at this stage .

Synthesis Analysis

Methods and Technical Details

The synthesis of MDM2-IN-21 involves several key steps, often starting from commercially available precursors. The synthetic route typically includes:

  1. Formation of Intermediate Compounds: Initial reactions may involve condensation reactions between substituted oxindoles and various aldehydes to form intermediates.
  2. Modification of Intermediates: These intermediates are then subjected to further transformations such as sulfonylation or acylation using reagents like benzene sulfonyl chloride or benzoyl chloride, often in the presence of bases such as sodium hydroxide in solvents like tetrahydrofuran.
  3. Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized through methods including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm their structures .
Molecular Structure Analysis

Structure and Data

MDM2-IN-21 features a complex molecular structure designed to fit into the hydrophobic pocket of the MDM2 protein. While specific structural data for MDM2-IN-21 may not be extensively detailed in available literature, similar compounds exhibit structural characteristics that allow them to mimic key residues of p53, facilitating effective binding.

  • Molecular Formula: The precise molecular formula for MDM2-IN-21 is not explicitly stated in the sources but follows typical formulations for small molecule inhibitors targeting protein-protein interactions.
  • Binding Affinity: Compounds within this class often demonstrate low nanomolar binding affinities, indicative of their potency against MDM2 .
Chemical Reactions Analysis

Reactions and Technical Details

MDM2-IN-21 engages in specific chemical interactions with the MDM2 protein, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. These interactions stabilize the binding of MDM2-IN-21 within the binding pocket of MDM2, effectively disrupting its interaction with p53.

  1. Binding Mechanism: The compound mimics the p53 peptide by occupying critical binding sites on MDM2, thereby preventing MDM2 from inhibiting p53.
  2. Inhibition Assays: In vitro assays have demonstrated that MDM2-IN-21 can significantly reduce cell viability in cancer cell lines that express high levels of MDM2, validating its potential therapeutic utility .
Mechanism of Action

Process and Data

The mechanism by which MDM2-IN-21 operates involves:

  1. Disruption of Protein Interaction: By binding to the hydrophobic pocket of MDM2, MDM2-IN-21 prevents the formation of the p53-MDM2 complex.
  2. Restoration of p53 Function: This disruption allows for the reactivation of p53 pathways, leading to increased apoptosis in cancer cells that rely on MDM2 for survival.
  3. Cell Cycle Arrest: Inhibition of MDM2 also results in cell cycle arrest at various checkpoints, particularly G1/S and G2/M phases, enhancing its anticancer effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the available literature, compounds similar to MDM2-IN-21 generally exhibit:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
  • Stability: Stability under physiological conditions is critical for its potential therapeutic applications.

Chemical properties would include its ability to form stable complexes with proteins due to its designed molecular interactions.

Applications

Scientific Uses

MDM2-IN-21 serves primarily as a research tool in oncology studies aimed at understanding and developing therapies that target the MDM2-p53 axis. Its applications include:

  1. Cancer Research: Used to study mechanisms of tumorigenesis related to p53 dysfunction.
  2. Drug Development: Potential precursor for developing new cancer therapeutics aimed at restoring p53 activity in tumors with high levels of MDM2 expression.
  3. In Vivo Studies: Although primarily for research purposes, compounds like MDM2-IN-21 may be evaluated in preclinical models for efficacy against various cancers .
Introduction to Murine Double Minute 2 as a Therapeutic Target in Oncology

Role of Murine Double Minute 2 in p53 Regulation and Tumor Suppression

Murine Double Minute 2 serves as the primary cellular regulator of the tumor suppressor protein p53 through an evolutionarily conserved negative feedback loop. Under physiological conditions, Murine Double Minute 2 binds to the N-terminal transactivation domain of p53 via its hydrophobic pocket, utilizing three critical residues—phenylalanine 19, tryptophan 23, and leucine 26—to form a stable complex [1] [4]. This interaction serves dual regulatory purposes: it sterically blocks p53 transcriptional activity and facilitates p53 ubiquitination through Murine Double Minute 2's C-terminal RING finger domain, which functions as an E3 ubiquitin ligase [3] [10]. Subsequent proteasomal degradation maintains low basal p53 levels in unstressed cells, preventing inappropriate activation of cell cycle arrest or apoptosis [4] [10].

Genetic evidence underscores the non-redundant role of Murine Double Minute 2 in p53 regulation. Murine Double Minute 2-null mice exhibit embryonic lethality at approximately embryonic day 5.5 due to uncontrolled p53-mediated apoptosis. This phenotype is entirely rescued by concomitant p53 deletion, confirming that Murine Double Minute 2 is indispensable for modulating p53 activity during development [10] [4]. Tissue-specific knockout models further demonstrate that Murine Double Minute 2 deficiency activates p53 in both proliferating and post-mitotic cells, causing catastrophic cell death in radiosensitive tissues including intestinal crypts, thymus, and bone marrow [10]. The p53-Murine Double Minute 2 axis therefore represents a master regulatory circuit for genomic surveillance, where DNA damage signals disrupt the interaction to permit p53 stabilization and activation of downstream effectors including cyclin-dependent kinase inhibitor 1A (p21) and B-cell lymphoma 2-associated X protein [1] [3].

Table 1: Molecular Mechanisms of Murine Double Minute 2-Mediated p53 Regulation

MechanismFunctional ConsequenceBiological Outcome
Steric blockage of p53 transactivation domainInhibition of transcriptional co-activator recruitmentSuppression of p53 target gene expression
Nuclear export signal-mediated translocationCytoplasmic sequestration of p53Reduced nuclear availability for DNA binding
E3 ubiquitin ligase activityPolyubiquitination and proteasomal degradationMaintenance of low basal p53 levels
MonoubiquitinationNuclear export without degradationAttenuation of p53 transcriptional activity

Murine Double Minute 2 Overexpression in Cancer: Implications for Oncogenesis and Therapy Resistance

Genomic amplification of Murine Double Minute 2 occurs in approximately 7% of all human malignancies, with particularly high prevalence in soft tissue sarcomas (30-40%), osteosarcomas (16%), esophageal carcinomas (13%), and breast carcinomas (5-10%) [2] [6]. Murine Double Minute 2 overexpression represents an alternative pathway to p53 mutation for inactivating this tumor suppressor, creating a therapeutic vulnerability in tumors retaining wild-type p53. Beyond gene amplification, Murine Double Minute 2 overexpression arises through multiple mechanisms: single nucleotide polymorphism 309 in the Murine Double Minute 2 promoter increases Sp1 transcription factor binding and enhances transcription; aberrant epigenetic regulation; and post-translational modifications that stabilize Murine Double Minute 2 protein [4] [7].

Elevated Murine Double Minute 2 expression drives oncogenesis through both p53-dependent and p53-independent pathways. In the p53-dependent axis, excessive Murine Double Minute 2 binding hyper-inactivates wild-type p53, permitting uncontrolled proliferation despite genomic instability [1] [3]. Clinically, Murine Double Minute 2 amplification correlates with advanced disease stage, metastatic progression, and poor prognosis across multiple cancer types [2] [6]. Additionally, Murine Double Minute 2 overexpression confers resistance to conventional therapies:

  • Chemotherapy: Murine Double Minute 2 mediates degradation of p21—a cyclin-dependent kinase inhibitor induced by p53—independent of p53 status. Reduced p21 levels compromise cell cycle arrest following genotoxic stress, blunting the efficacy of platinum agents, anthracyclines, and antimetabolites [8] [2]. The Murine Double Minute 2-p53 feedback loop also downregulates O6-methylguanine-DNA methyltransferase, contributing to temozolomide resistance in gliomas [2].
  • Radiotherapy: Murine Double Minute 2-overexpressing cancer cells exhibit reduced radiation sensitivity due to impaired p53-mediated apoptosis. Preclinical studies demonstrate that Murine Double Minute 2 inhibitors synergize with radiation by reactivating wild-type p53 [2].
  • Targeted therapies: In epidermal growth factor receptor-mutant lung adenocarcinomas, Murine Double Minute 2 amplification causes primary resistance to tyrosine kinase inhibitors through epithelial-mesenchymal transition and anti-apoptotic protein upregulation [7].
  • Immunotherapy: Alarmingly, Murine Double Minute 2 amplification correlates with hyperprogressive disease following immune checkpoint inhibitor therapy across diverse malignancies. Pancancer analyses reveal significantly shorter overall survival (11 versus 17 months) in patients with Murine Double Minute 2/Murine Double Minute 4 amplification receiving programmed cell death protein 1/programmed death-ligand 1 inhibitors [5] [7] [9].

Table 2: Prevalence and Clinical Significance of Murine Double Minute 2 Alterations in Human Cancers

Cancer TypeAmplification Frequency (%)Therapeutic Resistance Associations
Soft tissue sarcoma30–40Doxorubicin, ifosfamide
Osteosarcoma16Cisplatin, methotrexate
Esophageal carcinoma13Platinum-based regimens
Breast carcinoma5–10Anthracyclines, anti-estrogens
Lung adenocarcinoma4–7Epidermal growth factor receptor inhibitors, immunotherapy
Bladder carcinoma4Programmed death-ligand 1 inhibitors

Rationale for Targeting Murine Double Minute 2 in p53-Wild-Type and Mutant Cancers

The therapeutic strategy for targeting Murine Double Minute 2 bifurcates according to p53 status. In tumors retaining wild-type p53 (approximately 50% of all malignancies), pharmacological inhibition of Murine Double Minute 2 liberates functional p53, triggering context-dependent cell cycle arrest, senescence, or apoptosis [1] [3]. Preclinical models demonstrate profound antitumor effects in Murine Double Minute 2-amplified, p53-wild-type xenografts treated with Murine Double Minute 2 inhibitors such as Nutlin-3 and MI-219. These compounds bind the p53-interaction pocket with nanomolar affinity, inducing p21-mediated cell cycle arrest in normal cells while promoting apoptosis in transformed cells—a differential effect attributed to oncogenic stress in malignant cells [1] [9]. Importantly, Murine Double Minute 2 inhibitor monotherapy achieves tumor regression without genotoxic stress or significant toxicity in preclinical models [1].

Emerging evidence supports targeting Murine Double Minute 2 in p53-mutant cancers through p53-independent mechanisms:

  • Modulation of immune microenvironment: Murine Double Minute 2 inhibition reduces interleukin-6 production in tumor cells, attenuating pro-inflammatory signaling that promotes tumorigenesis and immune evasion [9]. Murine Double Minute 2-overexpressing cancer cells demonstrate resistance to T-cell-mediated killing ex vivo, reversible through small interfering RNA knockdown or pharmacological inhibition [9].
  • Epithelial-mesenchymal transition regulation: Murine Double Minute 2 drives epithelial-mesenchymal transition via B-Raf signaling pathways, enhancing metastatic potential. Inhibition reverses this process and may restore drug sensitivity [6] [7].
  • Synergy with immunotherapy: Murine Double Minute 2 inhibition synergizes with programmed cell death protein 1 blockade in immunocompetent models. AMG-232 (a clinical-stage Murine Double Minute 2 inhibitor) enhances T-cell-mediated tumor cell lysis without T-cell toxicity and independently of programmed death-ligand 1 expression changes [9]. This combination addresses Murine Double Minute 2-mediated immune tolerance by overcoming T-cell exhaustion and counteracting hyperprogressive disease mechanisms.
  • Ubiquitin ligase activities: Beyond p53, Murine Double Minute 2 ubiquitinates substrates including retinoblastoma protein, androgen receptor, and ribonucleoprotein K, suggesting broader oncogenic roles. Degradation of ribonucleoprotein K—a cofactor for p21 transcription—exemplifies how Murine Double Minute 2 inhibitors may reactivate cell cycle control in p53-mutant contexts [8] [10].

The dual approach to Murine Double Minute 2 targeting—reactivating wild-type p53 in competent tumors while exploiting p53-independent vulnerabilities in deficient tumors—creates a compelling oncological strategy. Combination regimens integrating Murine Double Minute 2 inhibitors with conventional chemotherapy, radiation, molecularly targeted agents, or immunotherapy offer promising avenues to overcome therapy resistance rooted in Murine Double Minute 2 dysregulation [3] [7] [9].

Properties

Product Name

Mdm2-IN-21

IUPAC Name

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-piperazin-1-ylmethanone

Molecular Formula

C34H40Cl2N4O2

Molecular Weight

607.6 g/mol

InChI

InChI=1S/C34H40Cl2N4O2/c1-7-42-29-22-25(32(2,3)4)12-17-28(29)30-38-33(5,23-8-13-26(35)14-9-23)34(6,24-10-15-27(36)16-11-24)40(30)31(41)39-20-18-37-19-21-39/h8-17,22,37H,7,18-21H2,1-6H3/t33-,34+/m0/s1

InChI Key

HPHUDNTXCKTLNK-SZAHLOSFSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCNCC3)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCNCC3)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.